Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Description
Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound featuring a coumarin core (2-oxochromene) substituted with a benzyl group at position 3 and methyl groups at positions 4 and 6. A furan-2-carboxylate ester, substituted with a methyl group at position 5 and an oxymethyl-linked coumarin moiety, forms the functional backbone.
Properties
IUPAC Name |
methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-15-20-10-11-22(30-14-19-13-23(26(28)29-4)31-17(19)3)16(2)24(20)32-25(27)21(15)12-18-8-6-5-7-9-18/h5-11,13H,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRPQUYFWFFBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)OC)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen and furan intermediates, followed by their coupling through esterification or etherification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pesticidal Chemistry
The compound shares structural motifs with tetrazol-5-one derivatives described in BASF SE’s patent (2018), such as:
- 1-[3-Chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one (1-1) : This pesticidal compound includes an oxymethyl-bridged aromatic system but replaces the coumarin-furan core with a tetrazole ring and chlorophenylpyrazole group. Its higher logP (estimated >7) and molecular weight (~450 g/mol) suggest greater hydrophobicity compared to the target compound .
- 1-[3-Cyclopropyl-2-[[2-methyl-4-(1-methylpyrazol-3-yl)phenoxy]methyl]phenyl]-4-methyl-tetrazol-5-one (I-8): Features a phenoxy-methyl linkage instead of the coumarin-oxymethyl group.
Table 1: Key Differences in Pesticidal Compounds
| Property | Target Compound | Compound 1-1 (BASF SE) |
|---|---|---|
| Core Structure | Coumarin-furan ester | Tetrazole-phenylpyrazole |
| Molecular Weight (g/mol) | ~428 (estimated) | ~450 |
| Key Substituents | Benzyl, methyl groups | Chlorophenyl, pyrazole |
| logP (Predicted) | ~5.5–6.5 | >7 |
Comparison with Methyl 4-[(3-Benzyl-4,8-Dimethyl-2-Oxochromen-7-yl)Oxymethyl]Benzoate (CAS 374762-51-3)
This benzoate analog (C27H24O5) shares the coumarin-oxymethyl backbone but replaces the furan-2-carboxylate with a benzoate ester. Key differences include:
- Molecular Weight : 428.48 g/mol (benzoate) vs. ~414 g/mol (estimated for the furan-carboxylate).
- logP : The benzoate analog has a logP of 6.66, suggesting higher lipophilicity than the furan derivative, which may reduce aqueous solubility .
- Functional Group Impact : The furan ring’s smaller size and lower aromaticity compared to benzene could alter binding interactions in biological systems.
Table 2: Physical Properties Comparison
| Property | Target Furan-Carboxylate | Benzoate Analog (CAS 374762-51-3) |
|---|---|---|
| Molecular Formula | C26H24O6 (estimated) | C27H24O5 |
| Boiling Point (°C) | Not reported | 610.2 ± 55.0 |
| logP | ~5.5–6.5 (estimated) | 6.66 |
| Key Functional Groups | Furan-2-carboxylate | Benzoate |
Comparison with FR173657 (Quinolinyl Oxymethyl Derivatives)
The compound FR173657 (from receptor studies) contains a quinolinyl oxymethyl group and dichlorophenyl substituents. While distinct in application (likely a receptor modulator), its oxymethyl-bridged aromatic system parallels the target compound’s design. The quinoline core’s planar structure may enhance π-π stacking, whereas the coumarin-furan system’s fused rings could offer rigidity and UV absorption properties .
Research Implications and Gaps
- Bioactivity : Tetrazol-5-one analogs (e.g., BASF’s compounds) exhibit fungicidal activity, suggesting that the target compound’s coumarin-furan structure may also interact with fungal enzymes or membranes. However, empirical data are lacking .
- Synthetic Feasibility : The benzoate analog’s synthesis (CAS 374762-51-3) involves esterification and oxymethyl coupling, which could guide the furan-carboxylate’s production .
- Optimization Opportunities : Substituting the furan with thiophene or altering methyl group positions may modulate bioactivity and pharmacokinetics.
Biological Activity
Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molar mass of approximately 428.48 g/mol. The compound features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H24O5 |
| Molar Mass | 428.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 374762-51-3 |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in essential biosynthetic pathways, potentially leading to antibacterial and anticancer effects.
- Antioxidant Activity : The presence of multiple aromatic rings suggests that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
Biological Activity Studies
Several studies have explored the biological activity of related compounds and derivatives, providing insight into the potential effects of this compound.
Anticancer Activity
Research has indicated that chromen derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines, including breast (MCF-7) and prostate cancer cells.
In a study evaluating the cytotoxic effects of similar compounds:
- Cytotoxicity Assay : The compound demonstrated a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar chromen derivatives have shown activity against several bacterial strains:
- Inhibition Studies : Compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 25 µg/mL.
Case Studies
-
Study on Anticancer Effects :
- A recent study investigated the effects of a related compound on MCF-7 cells, reporting an IC50 value of approximately 30 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
-
Antimicrobial Efficacy :
- Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth by over 60% at a concentration of 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
